molecular formula C14H23ClN6O4 B594992 N-Methyl valacyclovir hydrochloride CAS No. 1346617-39-7

N-Methyl valacyclovir hydrochloride

Cat. No.: B594992
CAS No.: 1346617-39-7
M. Wt: 374.826
InChI Key: RLJNMIUABOJDNS-FVGYRXGTSA-N
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Description

N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, an antiviral drug used to treat infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Valacyclovir itself is a prodrug of acyclovir, which means it is converted into acyclovir in the body. The addition of a methyl group to valacyclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability.

Mechanism of Action

Target of Action

The primary targets of N-Methyl Valacyclovir Hydrochloride are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) .

Mode of Action

This compound is a prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It also incorporates into the growing viral DNA chain, resulting in chain termination .

Biochemical Pathways

The conversion of this compound to Acyclovir likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process results in significant increases in systemic Acyclovir plasma levels .

Pharmacokinetics

This compound has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of this compound’s action is the inhibition of viral DNA replication, which effectively treats various herpes infections . This includes genital herpes, a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of certain intestinal transporters . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as Acyclovir, the active metabolite of this compound, is primarily eliminated renally .

Biochemical Analysis

Biochemical Properties

N-Methyl Valacyclovir Hydrochloride is rapidly and almost completely converted in the human body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr Virus .

Cellular Effects

The cellular effects of this compound are primarily due to its conversion to aciclovir. Aciclovir inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA. This results in chain termination as the viral DNA polymerase is unable to recognize aciclovir as a substrate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to aciclovir, which then inhibits the herpes virus DNA polymerase. This prevents the virus from replicating its DNA and thus inhibits the spread of the virus .

Temporal Effects in Laboratory Settings

Studies on Valacyclovir have shown that it is rapidly converted to aciclovir after oral administration, suggesting that the effects of this compound may also be rapid .

Dosage Effects in Animal Models

Studies on Valacyclovir have shown that it is effective in treating herpes virus infections in various animal models .

Metabolic Pathways

This compound is metabolized in the human body through a process that involves the enzyme valacyclovir hydrolase. This enzyme converts this compound to aciclovir and valine .

Transport and Distribution

It is known that Valacyclovir is absorbed in the gastrointestinal tract and then distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl valacyclovir hydrochloride typically involves the alkylation of valacyclovir. One common method is the condensation of N-methyl-N-Carbobenzyloxy valine with acyclovir in the presence of a dicyclohexyl carbodiimide catalyst and 4-dimethyl amino pyrimidine in dimethyl formamide . This reaction results in the formation of N-Methyl valacyclovir, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl valacyclovir hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include permanganate for oxidation and various alkylation agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed.

Major Products Formed

The major products formed from the oxidation of this compound include formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one . These products are often analyzed using techniques such as thin-layer chromatography (TLC) to confirm their identity and purity.

Scientific Research Applications

N-Methyl valacyclovir hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the addition of a methyl group, which enhances its pharmacokinetic properties compared to valacyclovir. This modification can lead to improved bioavailability and efficacy, making it a potentially more effective antiviral agent .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJNMIUABOJDNS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158859
Record name N-Methyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-39-7
Record name N-Methyl valacyclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl valacyclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL VALACYCLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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